7-Chloro-2-tetralone

Übersicht

Beschreibung

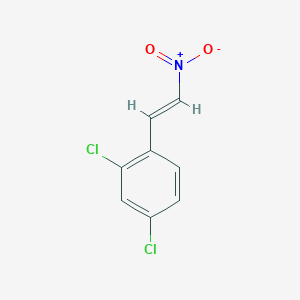

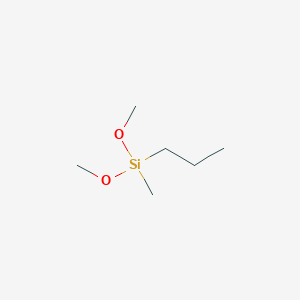

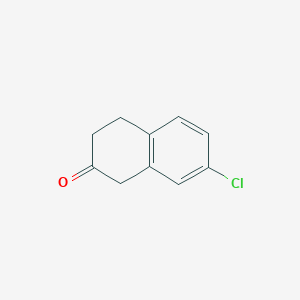

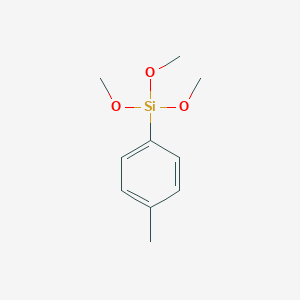

7-Chloro-2-tetralone is a chemical compound with the CAS Number: 17556-19-3 . Its molecular weight is 180.63 and its IUPAC name is 7-chloro-3,4-dihydro-2 (1H)-naphthalenone .

Molecular Structure Analysis

The molecular formula of 7-Chloro-2-tetralone is C10H9ClO . The InChI code is 1S/C10H9ClO/c11-9-3-1-7-2-4-10 (12)6-8 (7)5-9/h1,3,5H,2,4,6H2 .Physical And Chemical Properties Analysis

7-Chloro-2-tetralone is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-Chloro-2-tetralone is a valuable compound in organic synthesis due to its strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds .

Pharmaceuticals

This compound is used in the pharmaceutical industry. Many α-tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds .

Antibiotics

7-Chloro-2-tetralone is used in the synthesis of some antibiotics. This highlights its importance in the medical field, particularly in fighting bacterial infections .

Antidepressants

It is also used in the synthesis of certain antidepressants. This makes it a crucial compound in the treatment of mental health disorders .

Alzheimer’s Disease Treatment

7-Chloro-2-tetralone is used in the production of acetylcholinesterase inhibitors effective for treating Alzheimer’s disease .

Antitumor Activity

Certain alkaloids possessing antitumor activity are synthesized using α-tetralone derivatives, which can be derived from 7-Chloro-2-tetralone .

Antimalarial and Antipsychotic Applications

7-Chloro-2-tetralone derivatives have shown potential in antimalarial and antipsychotic therapeutic applications .

Co-culture of Pathogenic Endophytes

In a study, the co-culture of Nigrospora oryzae and Beauveria bassiana, the pathogenic endophytes in the seeds of Dendrobium officinale, were examined for their antagonistic relationship by the production of metabolite. One new chlorotetralone (1) and five known compounds were produced .

Safety and Hazards

The safety information for 7-Chloro-2-tetralone indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P261, P302, P305, P338, P351, and P352 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes, and more.

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of anti-depressant molecules . Therefore, it can be inferred that its targets may be related to the neurological system, possibly involving neurotransmitter pathways.

Mode of Action

Given its use in the synthesis of anti-depressant molecules , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Biochemical Pathways

Considering its role in the synthesis of anti-depressant molecules , it may be involved in the modulation of biochemical pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Given its role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter levels in the brain.

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIHHNSBJNDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398940 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-tetralone | |

CAS RN |

17556-19-3 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)